molecular formula C18H24N4O B10836815 1-(2-tert-Butylphenyl)-4-(1H-imidazol-4-ylcarbonyl)piperazine

1-(2-tert-Butylphenyl)-4-(1H-imidazol-4-ylcarbonyl)piperazine

Cat. No.: B10836815
M. Wt: 312.4 g/mol
InChI Key: DISALCDEOIPUGE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US8853215, 3” involves several steps. The primary synthetic route includes the preparation of an indazole ring, followed by the protection of the N-H bond on the indazole ring using 2-(trimethylsilyl) ethoxymethyl. This is followed by a Buchwald reaction, removal of the protecting group, and ring closure to obtain the final compound .

Industrial Production Methods

Industrial production methods for “US8853215, 3” are typically based on the same synthetic routes used in laboratory settings but are scaled up to meet industrial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

“US8853215, 3” undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

“US8853215, 3” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “US8853215, 3” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction leads to changes in cellular processes and biochemical pathways, resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “US8853215, 3” include other derivatives of N-acyl-N-phenylpiperazine, such as:

Uniqueness

“US8853215, 3” is unique due to its specific chemical structure and the particular set of biological activities it exhibits. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

[4-(2-tert-butylphenyl)piperazin-1-yl]-(1H-imidazol-5-yl)methanone

InChI

InChI=1S/C18H24N4O/c1-18(2,3)14-6-4-5-7-16(14)21-8-10-22(11-9-21)17(23)15-12-19-13-20-15/h4-7,12-13H,8-11H2,1-3H3,(H,19,20)

InChI Key

DISALCDEOIPUGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN=CN3

Origin of Product

United States

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